Product packaging for 2-Cyclohexylacetaldehyde(Cat. No.:CAS No. 5664-21-1)

2-Cyclohexylacetaldehyde

Cat. No.: B1630252
CAS No.: 5664-21-1
M. Wt: 126.2 g/mol
InChI Key: JJMDTERTPNYIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Structural Representations

IUPAC Naming Conventions and Common Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-cyclohexylacetaldehyde. nih.gov This name indicates an acetaldehyde (B116499) (-acetaldehyde) structure with a cyclohexyl group (cyclohexyl-) substituted at the second carbon position.

The compound is also known by several synonyms, which include:

Cyclohexaneacetaldehyde chemspider.com

(2-Oxoethyl)cyclohexane smolecule.comchemspider.com

Cyclohexylmethyl carboxaldehyde smolecule.com

Cyclohexylethanal jst.go.jp

Identifier Type Identifier
IUPAC NameThis compound nih.gov
CAS Number5664-21-1 nih.gov
Molecular FormulaC₈H₁₄O nih.gov

Two-Dimensional and Three-Dimensional Molecular Structures

The two-dimensional (2D) structure of this compound clearly shows the connectivity of the atoms: a six-membered cyclohexane (B81311) ring is bonded to the second carbon of a two-carbon aldehyde chain.

The three-dimensional (3D) representation illustrates the spatial arrangement of the atoms. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain.

Isomeric Forms and Stereochemistry

This compound is an achiral molecule as it does not possess a stereogenic center. The carbon atom of the aldehyde group is sp² hybridized and bonded to only three other groups, while the carbon atom to which the cyclohexyl group is attached is bonded to two hydrogen atoms. Consequently, the molecule does not exhibit enantiomerism. smolecule.com

However, substituted derivatives of this compound, such as 2-(4-tert-pentylcyclohexyl)acetaldehyde, can exist as cis and trans isomers due to the substitution pattern on the cyclohexane ring. google.com In these cases, the different spatial arrangements of the substituents relative to the ring lead to distinct diastereomers. google.com

Historical Context of this compound in Organic Synthesis

The synthesis of this compound was first reported in the mid-20th century. smolecule.com One of the early documented methods involves the condensation of butadiene with crotonaldehyde, followed by a hydrogenation step. smolecule.comchemicalbook.com This reaction pathway provided a viable route to produce the aldehyde.

Over the years, other synthetic strategies have been developed. These include the oxidation of the corresponding alcohol, 2-cyclohexylethanol (B1346017), and the hydrolysis of cyclohexyl acetate (B1210297) methyl ester. Another approach involves a Grignard reaction with 4-tert-butylcyclohexanone (B146137) and 2-(2-bromoethyl)-1,3-dioxolane, followed by hydrolysis and hydrogenation. Its role in organic synthesis has expanded from its initial use in fragrances to being a building block for more complex molecules. For instance, it has been utilized in the multi-kilogram scale synthesis of a 5-HT2B receptor antagonist, demonstrating its utility in medicinal chemistry. smolecule.com

Significance and Research Trajectories of this compound

The significance of this compound in chemical research stems from its bifunctional nature, containing both a reactive aldehyde group and a cyclohexyl moiety. smolecule.com This allows for a variety of chemical transformations. The aldehyde group can undergo oxidation to form 2-cyclohexylacetic acid, reduction to 2-cyclohexylethanol, and participate in aldol (B89426) condensations. smolecule.com

Current research continues to explore its applications. It is investigated as a precursor in the synthesis of pharmaceuticals and agrochemicals. smolecule.combiosynth.com For example, it is a starting material for synthesizing cyclohexylacetic acid and cyclohexylethanol, which are intermediates for other organic compounds. unilongindustry.com There is also research interest in its potential biological activities, with some studies suggesting it may inhibit cell growth and induce apoptosis in cancer cells, although the mechanisms are not yet fully understood. smolecule.com Furthermore, its derivatives are being studied for their fragrance properties. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1630252 2-Cyclohexylacetaldehyde CAS No. 5664-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDTERTPNYIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311703
Record name 2-cyclohexylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-21-1
Record name 2-Cyclohexylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneacetaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Cyclohexylacetaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYW2A23ZV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Cyclohexylacetaldehyde and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-Cyclohexylacetaldehyde rely on well-documented organic reactions that have been foundational in chemical manufacturing.

Condensation Reactions, including Butadiene with Crotonaldehyde followed by Hydrogenation

A common and established industrial production method for this compound involves the condensation of butadiene with crotonaldehyde, which is subsequently followed by a hydrogenation step. chemicalbook.com This process leverages a Diels-Alder reaction between the diene (butadiene) and the dienophile (crotonaldehyde) to form a cyclohexene (B86901) derivative, which is then reduced to the saturated cyclohexyl ring, yielding the final aldehyde product. This route is advantageous as it utilizes readily available and low-cost starting materials. chemicalbook.com

Aldol (B89426) Reactions involving Cyclohexanone (B45756) Derivatives

Aldol reactions represent another pathway for the synthesis of this compound. smolecule.com This approach can involve the reaction of cyclohexanone derivatives. In a typical aldol reaction, a carbonyl compound is converted into its enolate form, which then acts as a nucleophile, attacking another carbonyl compound. wikipedia.org To synthesize this compound, a strategy could involve a crossed-aldol reaction where an enolate derived from a cyclohexanone precursor reacts with a suitable two-carbon electrophile. The resulting β-hydroxy carbonyl compound can then be further modified to produce the target aldehyde. The reactivity of this compound allows it to participate in aldol condensations to form larger carbon skeletons.

Oxidation of 2-Cyclohexylethanol (B1346017) (e.g., Anelli-Montanari Protocol)

The oxidation of the primary alcohol, 2-cyclohexylethanol, is a highly efficient and primary route to this compound, with reported yields reaching approximately 99%. A notable example of this transformation is the Anelli-Montanari protocol, which is utilized in industrial settings, for instance, by Eli Lilly for the synthesis of a key precursor to a 5-HT2B receptor antagonist. researchgate.netulisboa.pt This method is often preferred due to its use of safer reactants and milder reaction conditions compared to other methods. epdf.pub

The process typically employs a catalytic system of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). epdf.pubqualitas1998.net The reaction is performed in a biphasic system, such as dichloromethane (B109758) and water, at room temperature and a controlled pH. epdf.pub The high yield and operational advantages make this oxidation a preferred industrial route. epdf.pub

Hydrolysis of this compound Dimethyl Acetal (B89532)

This compound can be prepared by the hydrolysis of its corresponding dimethyl acetal. prepchem.com Acetals serve as protecting groups for aldehydes, and their hydrolysis provides a straightforward method to release the aldehyde functionality. thieme-connect.de A documented procedure involves treating this compound dimethyl acetal with 1N hydrochloric acid in a solvent mixture of tetrahydrofuran (B95107) and diethyl ether at room temperature. prepchem.com After stirring for a few hours, a standard workup partitions the product into an organic layer, which is then dried and concentrated to yield the crude aldehyde. prepchem.com

Reduction of 2-Cyclohexylacetyl Chloride

The reduction of an acyl chloride, specifically 2-cyclohexylacetyl chloride, provides another synthetic route to this compound. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). The starting material, 2-cyclohexylacetyl chloride, is typically synthesized from the corresponding carboxylic acid, cyclohexylacetic acid, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).

Table 1: Comparison of Classical Synthetic Routes for this compound

Route Starting Material(s) Key Reagents/Conditions Key Features Reference(s)
Condensation/Hydrogenation Butadiene, Crotonaldehyde Diels-Alder reaction, then Hydrogenation (e.g., H₂/catalyst) Uses readily available precursors. chemicalbook.comsmolecule.com
Aldol Reaction Cyclohexanone derivatives Base or acid catalyst for aldol addition/condensation. Builds carbon skeleton methodically. smolecule.comwikipedia.org
Oxidation of Alcohol 2-Cyclohexylethanol TEMPO, NaOCl (Anelli-Montanari protocol) High yield (~99%), safer reactants, room temperature. researchgate.netepdf.pub
Acetal Hydrolysis This compound dimethyl acetal Aqueous acid (e.g., HCl) Straightforward deprotection of a stable precursor. prepchem.com
Reduction of Acyl Chloride 2-Cyclohexylacetyl chloride Reducing agent (e.g., LiAlH₄) Two-step process from the corresponding carboxylic acid.

Advanced and Green Chemistry Approaches

Modern synthetic chemistry places increasing emphasis on developing processes that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, use safer reagents, and minimize energy consumption.

The oxidation of 2-cyclohexylethanol using the TEMPO catalytic system is a prime example of a greener industrial process. researchgate.netepdf.pub This method avoids the use of stoichiometric amounts of hazardous heavy-metal oxidants (like chromium-based reagents) that were common in older oxidation protocols. The catalytic nature of TEMPO and the use of bleach as the terminal oxidant represent a significant improvement in terms of environmental impact and safety. epdf.pubqualitas1998.net The reaction's ability to be performed at ambient temperature also reduces energy costs compared to routes requiring very low temperatures, such as reductions with DIBAL-H. epdf.pub

The principles of green chemistry, such as the use of catalysts over stoichiometric reagents, the reduction of hazardous waste, and the design of energy-efficient processes, are central to the evolution of chemical manufacturing. ethernet.edu.et The application of the Anelli-Montanari protocol for producing this compound illustrates the successful implementation of these principles in an industrial context, leading to a more sustainable synthesis. researchgate.netepdf.pub

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
This compound dimethyl acetal
2-Cyclohexylacetyl chloride
2-Cyclohexylethanol
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)
Butadiene
Crotonaldehyde
Cyclohexanecarboxaldehyde
Cyclohexaneethanole
Cyclohexanone
Cyclohexylacetic acid
Diethyl ether
DIBAL-H (Diisobutylaluminium hydride)
Hydrochloric acid
Lithium aluminum hydride (LiAlH₄)
Sodium hypochlorite
Tetrahydrofuran

Organocatalytic Oxidation Protocols (e.g., TEMPO-mediated)

A primary and highly efficient method for the synthesis of this compound is the organocatalytic oxidation of its corresponding alcohol, 2-cyclohexylethanol. The use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst is a prominent example of this approach. The Anelli-Montanari protocol, which employs a catalytic system of TEMPO, potassium bromide (KBr), and sodium hypochlorite (NaOCl) as the terminal oxidant, is particularly effective. epdf.pub

This oxidation is typically conducted in a biphasic system, such as dichloromethane (CH2Cl2) and water, under buffered, weakly alkaline conditions (pH ~9). epdf.pub The reaction is fast, highly selective for the aldehyde, and minimizes over-oxidation to the corresponding carboxylic acid. epdf.puborganic-chemistry.org This method's robustness and high yield have led to its adoption on an industrial scale. For instance, Eli Lilly and Company utilized this protocol for the multi-kilogram synthesis of this compound, which served as a key precursor for a 5-HT2B receptor antagonist. qualitas1998.netulisboa.pt The aldehyde product is often isolated as a stable sodium bisulfite adduct, achieving high yields. qualitas1998.net

Table 1: TEMPO-mediated Oxidation of 2-Cyclohexylethanol

Catalyst System Oxidant Solvent System Conditions Product Yield Citation

The mechanism involves the oxidation of TEMPO to the active N-oxoammonium ion, which is the primary oxidant that converts the alcohol to the aldehyde. windows.netresearchgate.net The resulting hydroxylamine (B1172632) is then re-oxidized by the stoichiometric oxidant (NaOCl), completing the catalytic cycle. windows.net

Electrochemical Asymmetric Radical Functionalization of Aldehydes

A modern approach for the synthesis of chiral aldehyde derivatives involves the integration of electrochemistry with aminocatalysis. citedrive.comnih.gov This strategy enables the enantioselective α-functionalization of aldehydes through a process involving singly occupied molecular orbital (SOMO) activation. researchgate.net The methodology utilizes electricity to drive the oxidation of catalytically generated enamines, which are formed from the condensation of an aldehyde with a chiral secondary amine catalyst. nih.gov These oxidized enamines then participate in enantioselective radical processes, such as α-alkylation, to yield functionalized aldehydes. citedrive.comresearchgate.net

A crucial aspect of this electrochemical strategy is the use of a redox shuttle, such as 4,4'-dimethoxybiphenyl. citedrive.comnih.gov The shuttle prevents the degradation of the organocatalyst at the electrode surface, thereby ensuring good yields and high enantioselectivity. citedrive.com While this method has been demonstrated for α-allylation and heteroarylation of various aldehydes, it represents a versatile platform that could be applied to this compound for the synthesis of its chiral α-functionalized derivatives. nih.govresearchgate.net This synergy between electrochemistry and organocatalysis expands the toolkit for asymmetric synthesis under mild and sustainable conditions. citedrive.comrsc.org

Wittig Reactions for Alkyl Cyclohexyl Acetaldehyde (B116499) Preparation

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds and can be adapted for the preparation of this compound derivatives. libretexts.orgthieme-connect.de The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com A specific application of this reaction is detailed in a patented method for preparing 4-alkyl cyclohexyl acetaldehyde derivatives. google.com

The synthesis begins with a 4-alkyl cyclohexanone. The process involves a sequence of two Wittig reactions and two hydrolysis steps:

Wittig Reaction I : The starting 4-alkyl cyclohexanone is reacted with a methoxymethylenetriphenylphosphorane ylide. This converts the ketone's carbonyl group into a methoxymethylene group. google.com

Hydrolysis I : The resulting enol ether is hydrolyzed under acidic conditions to yield a 4-alkyl-cyclohexylcarbaldehyde. google.com

Wittig Reaction II & Hydrolysis II : This intermediate aldehyde is then subjected to a second, one-carbon homologation using a similar Wittig/hydrolysis sequence to afford the final 4-alkyl cyclohexyl acetaldehyde. google.com

This synthetic route is advantageous due to its short sequence, mild reaction conditions, and the ability to achieve high yields of the target product. google.com

Table 2: Wittig-based Synthesis of 4-Alkyl Cyclohexyl Acetaldehyde

Starting Material Key Reagent Intermediate Final Product Citation

Chemoenzymatic Synthesis featuring PLP-dependent Enzymes

Pyridoxal-5'-phosphate (PLP)-dependent enzymes offer a biocatalytic avenue for aldehyde synthesis, leveraging their natural ability to catalyze a wide array of reactions on amino acids. nih.govwikipedia.org These enzymes are versatile, capable of performing transamination, decarboxylation, elimination, and C-C bond formation. nih.govnih.gov

A specific class of these biocatalysts, known as aromatic aldehyde synthases (AAS), can directly convert aromatic amino acids into aldehydes. For example, they transform L-phenylalanine into phenylacetaldehyde (B1677652) through a combined decarboxylation and oxidative deamination process, which consumes molecular oxygen. nih.gov This mechanism suggests a potential chemoenzymatic route to this compound by utilizing a PLP-dependent enzyme with an engineered or promiscuous substrate scope that could accept cyclohexylalanine as a substrate.

Furthermore, other PLP-dependent enzymes like threonine aldolases are powerful tools for stereoselective C-C bond formation. acs.org They natively catalyze the reversible aldol reaction between glycine (B1666218) and acetaldehyde. acs.org By using other aldehydes as electrophiles, these enzymes can be used to synthesize a variety of β-hydroxy α-amino acids. This functionality could be harnessed to react this compound with an amino acid nucleophile to create complex, chiral derivatives. The use of PLP-dependent enzymes represents a green and highly selective approach for the synthesis of aldehyde derivatives under mild conditions. nih.gov

Synthesis of Specific this compound Derivatives

Starting from this compound, chemists have synthesized a range of more complex derivatives for use as synthetic intermediates or as model compounds for mechanistic studies.

Synthesis of Borylated Iminium Ion Precursors (e.g., 2-(MIDA)boryl-2-cyclohexylacetaldehyde)

The synthesis of α-borylated aldehydes has established a class of versatile building blocks in organic chemistry. Among these, 2-(MIDA)boryl-2-cyclohexylacetaldehyde has been prepared and utilized in further synthetic transformations. rsc.orgscholaris.ca The MIDA (N-methyliminodiacetic acid) boron ate group serves as a protective ligand that stabilizes the boronic acid, allowing it to be handled and purified using standard techniques like silica (B1680970) gel chromatography. rsc.org

This specific derivative is synthesized according to previously established literature procedures. rsc.orgscholaris.ca The importance of these α-boryl aldehydes lies in their ability to serve as precursors to borylated iminium ions. When 2-(MIDA)boryl-2-cyclohexylacetaldehyde is condensed with a primary or secondary amine, it can form an iminium ion in situ. core.ac.uk These electrophilic intermediates can then participate in a variety of carbon-carbon bond-forming reactions, such as cycloadditions, providing access to complex aminoboronic acid derivatives. rsc.org

Formation of Model Compounds for Reactivity Studies (e.g., Dialdehydes)

To investigate the chemical reactivity of the natural product onchidal, which contains a masked 1,4-dialdehyde moiety, structurally simpler model compounds have been synthesized. beilstein-journals.org One such model system is based on a cyclohexylmethyl scaffold, with the synthesis starting from this compound. beilstein-journals.org

The synthetic sequence to obtain the target dialdehydes is as follows:

Horner-Wadsworth-Emmons (H.W.E.) Reaction : this compound is reacted with a phosphonoester under basic conditions (LiOH·H₂O) to form an α,β-unsaturated diester. This reaction yielded both the E and Z isomers. beilstein-journals.org

Reduction : The resulting diesters are reduced to the corresponding diols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). beilstein-journals.org

Oxidation : The final step is the oxidation of the diols to the target dialdehydes using Dess-Martin periodinane (DMP). beilstein-journals.org

This multi-step synthesis successfully provided the cyclohexylmethyl dialdehydes, which were then used in reactivity studies with amine nucleophiles to probe the mechanisms of pyrrole (B145914) formation, mimicking the behavior of the natural product. beilstein-journals.org

Table 3: Synthesis of Cyclohexylmethyl Dialdehyde (B1249045) from this compound

Step Reaction Reagents Product Yield Citation
1 H.W.E. Reaction Phosphonate 19, LiOH·H₂O Diesters 25 (E) and 26 (Z) 15% (E), 1.5% (Z) beilstein-journals.org
2 Reduction LiAlH₄ Diols 27 (E) and 28 (Z) 61% (from 25), 71% (from 26) beilstein-journals.org

Preparation of N-Alkyl-2,2'-bipyrrolidine Derivatives as Organocatalysts derived from this compound

While the direct synthesis of N-Alkyl-2,2'-bipyrrolidine organocatalysts from this compound is not described in the reviewed literature, this aldehyde has proven to be a significant substrate in reactions catalyzed by this class of diamines. Specifically, N-Alkyl-2,2'-bipyrrolidine derivatives are effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins, a crucial carbon-carbon bond-forming reaction. chimia.ch

In this context, the products of the reaction are directly derived from the starting aldehyde. The laboratory of Alexakis synthesized a range of N-alkyl-2,2'-bipyrrolidine derivatives and systematically studied their application in the enantioselective Michael addition of various aldehydes to nitrostyrene (B7858105). chimia.ch The catalyst, N-iPr-2,2'-bipyrrolidine (iPBP), was identified as particularly efficient. chimia.ch

The reaction involves an enamine intermediate formed between the secondary amine of the catalyst and the aldehyde. The steric bulk of the aldehyde plays a critical role in the reaction's success and stereoselectivity. Research has shown that sterically hindered aldehydes often yield better results in these organocatalytic reactions. chimia.ch For this compound, a β-branched aldehyde, its reaction with nitrostyrene in the presence of the N-iPr-2,2'-bipyrrolidine catalyst resulted in the corresponding Michael adduct with good yield and enantioselectivity. chimia.ch

The findings for this compound and other aldehydes in the Michael addition to nitrostyrene catalyzed by N-iPr-2,2'-bipyrrolidine are summarized below.

Table 1: Asymmetric Michael Addition of Various Aldehydes to Nitrostyrene

Aldehyde Donor Product Yield (%) Enantiomeric Excess (ee, %)
3,3-Dimethylbutyraldehyde 78 80
This compound 71 70
Valeraldehyde 76 53

Data sourced from CHIMIA. chimia.ch

The results indicate that the bulky cyclohexyl group of this compound contributes to a favorable outcome, achieving a 71% yield and 70% enantiomeric excess of the resulting 1,4-adduct. chimia.ch This demonstrates the utility of this compound in constructing chiral molecules through organocatalytic methods.

Incorporation into Complex Molecular Architectures (e.g., Rhodanines)

The incorporation of this compound into more complex molecular frameworks is exemplified by its use in the synthesis of rhodanine (B49660) derivatives. Rhodanines are five-membered heterocyclic compounds that serve as important scaffolds in medicinal chemistry. derpharmachemica.com The primary method for attaching an aldehyde-derived moiety to the rhodanine core is the Knoevenagel condensation. ekb.egwikipedia.org

This reaction involves a nucleophilic addition of the active methylene (B1212753) group at the C-5 position of the rhodanine ring to the carbonyl group of an aldehyde, followed by a dehydration step to yield a 5-alkylidene-rhodanine derivative. ekb.egwikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine in an appropriate solvent like ethanol (B145695) or acetic acid. derpharmachemica.comekb.eg

The reaction of this compound with a rhodanine core (such as rhodanine itself or an N-substituted derivative) would proceed via this condensation to yield a 5-(cyclohexylmethylene)rhodanine product. ontosight.ai This transformation provides a direct route to introduce the cyclohexylmethyl group into a biologically relevant heterocyclic system. Various catalysts and conditions, including microwave irradiation and green solvents like polyethylene (B3416737) glycol (PEG), have been developed to improve the efficiency and environmental friendliness of this condensation. derpharmachemica.comnih.gov

A general scheme for this synthesis is presented below, illustrating the condensation between an N-substituted rhodanine and this compound.

Table 2: Knoevenagel Condensation of this compound with Rhodanine Derivatives

Rhodanine Reactant (R Group) Product Name
Hydrogen 5-(Cyclohexylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Methyl 5-(Cyclohexylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Cyclohexyl 3-Cyclohexyl-5-(cyclohexylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Carboxymethyl 2-(5-(Cyclohexylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

This table represents potential products based on established Knoevenagel condensation methodologies. derpharmachemica.comekb.eg

This synthetic strategy allows for the creation of a library of novel rhodanine derivatives bearing the cyclohexylmethylene substituent, which can then be evaluated for various biological activities. ontosight.ai

Reactivity and Reaction Mechanisms of 2 Cyclohexylacetaldehyde

Aldehyde Functional Group Reactivity

The chemical behavior of 2-cyclohexylacetaldehyde is largely dictated by its aldehyde functional group, which consists of a carbonyl center bonded to a hydrogen atom and a cyclohexylmethyl group. This arrangement makes the carbonyl carbon electrophilic and the adjacent α-hydrogens acidic, paving the way for a variety of characteristic reactions.

This compound can undergo aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction for aldehydes possessing at least one α-hydrogen. google.com In the presence of a base, such as sodium hydroxide, an α-proton is removed to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. askfilo.com

Under controlled, low-temperature conditions (e.g., 5°C), the reaction typically halts at the aldol addition product, which is a β-hydroxy aldehyde. askfilo.com Specifically, the self-condensation of this compound yields 3-hydroxy-2,4-dicyclohexylbutanal. However, if the reaction conditions are more forcing, such as with heating, the β-hydroxy aldehyde can readily undergo dehydration to form an α,β-unsaturated aldehyde, 2,4-dicyclohexyl-2-butenal. google.com The aldol condensation can occur between two molecules of this compound (a self-condensation) or between this compound and another aldehyde or ketone. google.comsmolecule.com

Table 1: Products of Aldol Reaction of this compound
Reaction TypeConditionsProduct
Aldol Addition (Self-Condensation)Base (e.g., 10% NaOH), Low Temperature (e.g., 5°C)3-hydroxy-2,4-dicyclohexylbutanal
Aldol Condensation (Self-Condensation with Dehydration)Base, Heat2,4-dicyclohexyl-2-butenal

The aldehyde group of this compound is readily reduced to a primary alcohol, 2-cyclohexylethanol (B1346017). smolecule.com This transformation can be achieved using various reducing agents.

Common laboratory-scale reductions utilize sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether. Lithium aluminum hydride is a more powerful reducing agent and typically provides near-quantitative yields. Another effective reagent for this reduction is diisobutylaluminium hydride (DIBAL-H). clockss.org

Industrially, catalytic hydrogenation is often preferred. This involves reacting this compound with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, under elevated pressure and temperature.

Table 2: Common Reducing Agents for this compound
Reducing AgentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol0–25°C2-Cyclohexylethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether-78°C to room temperature2-Cyclohexylethanol
Diisobutylaluminium Hydride (DIBAL-H)Dichloromethane (B109758)-78°C2-Cyclohexylethanol
Hydrogen (H₂) with Raney Ni catalyst-80–120°C, 50–100 bar2-Cyclohexylethanol

Oxidation of this compound yields the corresponding carboxylic acid, 2-cyclohexylacetic acid. smolecule.com This is a common reaction for aldehydes.

Several oxidizing agents can be employed for this purpose. Potassium permanganate (B83412) (KMnO₄) in acidic or neutral aqueous solution is an effective oxidant, with reactions at 60–80°C leading to high conversion rates. Chromium-based reagents, such as chromium trioxide (CrO₃), can also be used under controlled pH conditions. A more modern and greener approach involves the Anelli-Montanari protocol, which utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951). researchgate.net

This compound can participate in reductive amination to form various secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine.

For example, this compound can be reacted with l-carnosine (B1668453) in the presence of a reducing agent like sodium borohydride (NaBH₄) to synthesize N-(2-cyclohexylethyl)carnosine. mdpi.com Similarly, it can be condensed with primary amines like p-anisidine (B42471) or benzylamine (B48309) to form imines, which can then be used in further synthetic steps. clockss.org

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl group in this compound is a saturated carbocyclic ring and is generally unreactive under the conditions that affect the aldehyde group. Its primary influence is steric; the bulky cyclohexyl group can hinder the approach of reagents to the aldehyde functional group, potentially affecting reaction rates and stereochemical outcomes.

The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring. The acetaldehyde (B116499) substituent will preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. smolecule.com This conformational preference can influence the stereoselectivity of reactions at the adjacent aldehyde center.

Advanced Reaction Mechanisms and Pathways

Recent research has explored more complex transformations of this compound. For instance, in the field of organocatalysis, this compound has been used as a substrate in enantioselective α-alkylation reactions. nih.gov These reactions, often catalyzed by chiral secondary amines, proceed through the formation of a chiral enamine intermediate. The stereochemical outcome of the reaction is controlled by the chiral catalyst, leading to the preferential formation of one enantiomer of the product.

Furthermore, this compound has been employed as a starting material in multi-step syntheses. For example, it has been used in a Horner-Wadsworth-Emmons (H.W.E.) reaction with a phosphonoester to create a more complex carbon skeleton. beilstein-journals.org This product was then further transformed through reduction and oxidation steps to generate dialdehydes, demonstrating the utility of this compound as a building block in constructing more elaborate molecules. beilstein-journals.org

Electrophilic Reactivity and Nucleophilic Attack

The carbonyl carbon in this compound is electrophilic due to the electron-withdrawing nature of the oxygen atom, making it a prime target for nucleophiles. libretexts.org The presence of the cyclohexyl group introduces steric hindrance that can modulate the rate of nucleophilic attack compared to linear aldehydes.

Key aspects of its electrophilic nature and subsequent reactions include:

Formation of Imines: It readily reacts with primary amines to form imines, which can be intermediates for further cyclization reactions.

Aldol Condensation: this compound can undergo aldol condensation, a fundamental carbon-carbon bond-forming reaction. pearson.com

Nucleophilic Addition: The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org This is followed by protonation to yield the final alcohol product. The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

Studies have shown that while this compound reacts rapidly with amine nucleophiles, its reactivity towards thiol nucleophiles like 1-pentanethiol (B94126) is negligible, even after prolonged incubation. beilstein-journals.org This differential reactivity highlights the influence of the nucleophile's nature on the reaction's progress.

Enamine Catalysis in Asymmetric Michael Additions

Enamine catalysis is a powerful strategy in asymmetric synthesis, and this compound can participate as a Michael donor in such reactions. In this process, a chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. chimia.chnih.gov This enamine then adds to a Michael acceptor, such as a nitroolefin or a vinyl sulfone, in a conjugate addition. chimia.ch

A study utilizing N-alkyl-2,2'-bipyrrolidine derivatives as organocatalysts demonstrated the successful Michael addition of this compound to nitrostyrene (B7858105). chimia.ch The reaction yielded the corresponding adduct with good yield and enantioselectivity.

Aldehyde (Donor)Yield (%)Enantiomeric Excess (ee, %)
This compound7170
3,3-Dimethylbutyraldehyde7880
Valeraldehyde7653

Table 1: Asymmetric Michael addition of various aldehydes to nitrostyrene catalyzed by an N-iPr-2,2'-bipyrrolidine derivative. Data sourced from Chimia. chimia.ch

The steric bulk of the aldehyde plays a role in the reaction's efficiency and stereochemical outcome. chimia.ch The development of artificial enzymes that utilize a catalytic pyrrolidine (B122466) residue for enamine activation further expands the scope of asymmetric Michael additions. nih.gov

Pictet-Spengler Reactions with Borylated Acetaldehydes

The Pictet-Spengler reaction is a chemical process involving the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or related heterocyclic structures. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion intermediate. wikipedia.org

While direct involvement of this compound in Pictet-Spengler reactions with borylated species is not extensively documented in the provided context, the reaction generally highlights the electrophilic nature of aldehydes. Chiral phosphoric acids have been effectively used as catalysts in asymmetric Pictet-Spengler reactions, enabling the synthesis of complex, enantioenriched indole (B1671886) alkaloids. dicp.ac.cn These catalysts facilitate the condensation and subsequent cyclization steps, often with high yields and stereoselectivity. dicp.ac.cnmdpi.com The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction rate and stereochemical outcome. mdpi.comresearchgate.net

Regioselective Reactions (e.g., Michael Addition)

Regioselectivity, the preference for bond formation at one position over another, is a key consideration in reactions involving this compound, particularly in Michael additions. deanfrancispress.commasterorganicchemistry.com In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com When this compound is converted into a nucleophile (like an enolate or enamine), it can act as the Michael donor.

The regioselectivity of the Michael addition is governed by the electronic properties of the Michael acceptor. masterorganicchemistry.com The reaction proceeds via a 1,4-conjugate addition mechanism, where the nucleophile attacks the electron-deficient β-carbon. masterorganicchemistry.com Theoretical calculations using chemical descriptors can help predict the regioselectivity in reactions with asymmetric divinylic compounds, where the nucleophile preferentially attacks the more activated vinyl unit. rsc.org

Radical Processes in Electrochemical Synthesis

Recent advancements in organic synthesis have merged electrochemistry with aminocatalysis to facilitate single-electron transfer (SET) processes, enabling enantioselective radical reactions. researchgate.net In this context, this compound can be converted into an enamine, which then undergoes oxidation to form a radical cation. This radical species can participate in various transformations.

Electrochemical methods can be employed for the reductive amination of aldehydes, including those with aliphatic structures, with primary amines. google.com Furthermore, radical addition reactions can initiate domino sequences in conjugated systems. For instance, the triethylborane-mediated hydroxysulfenylation of conjugated oxime ethers proceeds via a radical pathway involving the regioselective addition of a thiyl radical. jst.go.jp The resulting α-imino radical is stabilized and can be trapped by molecular oxygen. jst.go.jp Light-promoted reactions using reagents like sodium trifluoromethylsulfinate can also generate trifluoromethyl radicals for the functionalization of various heterocycles, proceeding through an oxidative mechanism. acs.org

Formation of Pyrrole (B145914) Adducts via Paal-Knorr Pyrrole Formation

This compound serves as a precursor for the synthesis of 1,4-dicarbonyl compounds, which are key substrates for the Paal-Knorr pyrrole synthesis. beilstein-journals.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. wikipedia.orgorganic-chemistry.org

In a specific synthetic route, a Horner-Wadsworth-Emmons (H.W.E.) reaction of this compound with a phosphonoester yields a mixture of E and Z diesters. beilstein-journals.org These diesters are then reduced to the corresponding diols and subsequently oxidized to the 1,4-dialdehydes. beilstein-journals.org The resulting cyclohexylmethyl dialdehyde (B1249045) reacts rapidly with primary amines, such as 1-pentylamine, to form pyrrole adducts. beilstein-journals.org

The mechanism is believed to proceed through the formation of a hemiaminal, which then cyclizes and dehydrates to yield the pyrrole ring. wikipedia.org The reaction of a dialdehyde derived from this compound with 1-pentylamine leads to the formation of the corresponding N-pentylpyrrole derivative. beilstein-journals.org

ReactantProductYield (%)
Cyclohexylmethyl dialdehyde (15)Pyrrole adduct (31) + salt (32)30 (12% + 18% as salt)

Table 2: Yield of pyrrole adduct from the reaction of cyclohexylmethyl dialdehyde with 1-pentylamine. Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

1,3-Cycloaddition Mechanisms

The Huisgen 1,3-dipolar cycloaddition is a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgwikipedia.org This reaction is a concerted, pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.orglibretexts.org

While this compound itself is not a 1,3-dipole, it can be a precursor to molecules that participate in such reactions. The reactivity in these cycloadditions is explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is crucial. organic-chemistry.orgwikipedia.org The regioselectivity of the reaction depends on both electronic and steric factors. organic-chemistry.orgresearchgate.net

Computational Chemistry and Spectroscopic Characterization

Computational Modeling and Simulations

Computational methods are instrumental in understanding the molecular behavior, reactivity, and properties of 2-Cyclohexylacetaldehyde. These in-silico techniques provide insights that complement experimental findings.

Molecular dynamics (MD) simulations offer a way to study the conformational dynamics and interactions of this compound over time. The foundation of these simulations lies in the force field, which defines the potential energy of the system. For this compound, pre-computed molecular topologies are available for use in simulations, particularly with the GROMOS 54A7 force field. uq.edu.au These topologies provide the necessary parameters to model the molecule's behavior in various environments. uq.edu.au

Table 1: Available Force Field and Topology Information for this compound

Parameter Details Source
Molecule Type Heteromolecule uq.edu.au
Force Field GROMOS 54A7 uq.edu.au
Available Files GROMACS, GROMOS11, GROMOS96 uq.edu.au

| Net Charge | 0 | uq.edu.au |

Quantum chemical calculations, especially Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of this compound and related systems. For instance, DFT calculations using the B3LYP functional combined with the 6-311g(d,p) basis set have been used to examine the reactivity of secondary amines with this compound. mdpi.com Such calculations help in understanding reaction mechanisms, for example, by modeling the donor-acceptor interactions between reactants. acs.org The structures of intermediates, such as azaallylmetal reagents derived from N-cyclohexylacetaldehyde imine, have also been examined using DFT. acs.org Furthermore, computational methods like DFT can be used to cross-validate spectroscopic data by calculating properties like electron distribution.

A significant application of computational modeling is the prediction of chemical reactivity and selectivity. DFT calculations have been successfully used to explain the regioselectivity observed in reactions involving indole (B1671886) and aldehydes, demonstrating that the energy barrier for different reaction pathways can be calculated to predict the favored product. acs.org In studies on the synthesis of N,N-diisopropylethylamine (DIPEA), DFT was used to elucidate the C-N coupling process, suggesting an ethylium-transfer mechanism and identifying the optimal catalytic system. acs.orgrsc.org These theoretical investigations provide a deeper understanding of how steric and electronic factors, such as the bulky cyclohexyl group, influence the molecule's reactivity in various chemical transformations, including nucleophilic additions.

Applications in Advanced Organic Synthesis and Materials Science

Intermediates in Complex Molecule Synthesis

2-Cyclohexylacetaldehyde serves as a versatile intermediate in the synthesis of a variety of complex organic molecules due to the reactivity of its aldehyde functional group.

Precursor for Tryptamine (B22526) and 5-HT2B Receptor Antagonists

A significant application of this compound is in the pharmaceutical industry, particularly in the synthesis of tryptamine derivatives and 5-HT2B receptor antagonists. researchgate.netulisboa.pt Eli Lilly and Company has utilized this compound, produced through the oxidation of 2-cyclohexylethanol (B1346017) via the Anelli-Montanari protocol, as a key precursor for a tryptamine. researchgate.netqualitas1998.net This tryptamine then serves as a crucial synthon in the large-scale synthesis of a potent 5-HT2B receptor antagonist. researchgate.netqualitas1998.net The synthesis of these antagonists is of considerable interest for treating various medical conditions. nih.gov The process has been scaled up to produce significant quantities of the aldehyde, which is often isolated as a stable sodium bisulfite adduct. qualitas1998.net

Key Synthesis Step:

Starting Material Reagent/Protocol Product Application
2-Cyclohexylethanol Anelli-Montanari protocol (Oxidation) This compound Precursor for Tryptamine

Building Block for Flavoring and Fragrance Compounds (e.g., Pharaone®)

With its distinct green-floral and fruity aroma, this compound is utilized in the fragrance industry. smolecule.comunilongindustry.comunilongindustry.com It is particularly effective in fragrances for household products like detergents and room sprays, where its powerful and refreshing scent is advantageous. chemicalbook.com It blends well with citrus and pine needle fragrances. chemicalbook.com The compound can be produced by the condensation of butadiene with crotonaldehyde, followed by hydrogenation. chemicalbook.com A notable application is its role as a building block for the fragrance compound Pharaone®, which possesses a potent, green, and fruity scent. While the exact synthesis of Pharaone® from this compound is proprietary, the structural similarities suggest its use as a key starting material.

Synthesis of Chiral Auxiliaries and Organocatalysts

This compound is employed in the field of asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While specific examples of chiral auxiliaries directly synthesized from this compound are not extensively detailed, its structure lends itself to such applications. rrscientific.com

Furthermore, it is used in organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. beilstein-journals.org For instance, this compound has been used as a substrate in enantioselective Michael addition reactions catalyzed by bipyrrolidine derivatives, yielding the corresponding adduct in good yield and enantioselectivity. chimia.ch It has also been utilized in organocatalytic enantioselective alkylation of aldehydes using an iron complex as a catalyst under visible light. unibo.it

Synthesis of Amino Acid Derivatives and Peptidomimetics

The synthesis of unnatural amino acid derivatives and peptidomimetics is a significant area of research in medicinal chemistry, aiming to create molecules with improved stability and biological activity compared to natural peptides. researchgate.netnih.govjocpr.com this compound can be a starting material for creating such complex structures. rsc.org For example, it can be used in reactions to generate novel amino acid derivatives with rigid backbones, which are valuable as building blocks for peptidomimetics that can induce specific secondary structures like β-turns. beilstein-journals.org Peptidomimetics are designed to mimic the function of natural peptides and are important tools in drug discovery. biosynth.com

Role in the Synthesis of Natural Products and Analogues

This compound has been utilized as a starting material in the total synthesis of natural product analogues. beilstein-journals.org For instance, in the investigation of the electrophilic reactivity of the marine sesquiterpenoid onchidal, a biologically active natural product, researchers synthesized analogues containing a cyclohexylmethyl group. beilstein-journals.org This was achieved through a Horner-Wadsworth-Emmons reaction of this compound with a phosphonoester to create a key intermediate. beilstein-journals.org This work helps in understanding the chemical reactivity and biological activity of complex natural products. beilstein-journals.org

Catalysis and Asymmetric Synthesis

This compound plays a role in the advancement of catalytic and asymmetric synthesis methodologies. google.com Its utility is highlighted in various enantioselective reactions where the goal is to produce a specific stereoisomer of a product. caltech.edu

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and this compound has been used as a reactant in these processes. chimia.ch In one study, the asymmetric Michael addition of aldehydes to nitroolefins was catalyzed by N-alkyl-2,2'-bipyrrolidine derivatives. chimia.ch The reaction with this compound proceeded with good yield and enantioselectivity. chimia.ch

Another application is in photoredox catalysis, where visible light is used to drive chemical reactions. figshare.com this compound has been used in an organocatalytic enantioselective alkylation of aldehydes in the presence of an iron-based photocatalyst. unibo.it These examples demonstrate the compound's utility in developing new and efficient methods for constructing chiral molecules.

Enantioselective Alkylation of Aldehydes

The asymmetric α-alkylation of aldehydes is a fundamental carbon-carbon bond-forming reaction for constructing stereogenic centers. This compound has been successfully employed as a substrate in such transformations, particularly in organocatalytic systems.

In one notable study, a photosensitizer-free, visible light-driven enantioselective α-alkylation was developed using a commercially available diarylprolinol silyl (B83357) ether as the organocatalyst. nih.govresearchgate.net This process, which merges organocatalysis with continuous flow chemistry, demonstrated high efficiency for various aldehydes, including this compound. nih.gov The reaction proceeds through the formation of an electron donor-acceptor complex between the enamine, generated from the aldehyde and catalyst, and an alkyl bromide. nih.gov Subsequent single electron transfer upon irradiation leads to the formation of a radical ion pair, which ultimately furnishes the α-alkylated product with high stereocontrol. nih.gov

For this compound, the reaction with 2-bromoacetophenone (B140003) yielded the corresponding chiral 1,4-dicarbonyl product with excellent conversion and high enantioselectivity. nih.gov This method highlights a cost-effective and scalable approach to valuable chiral building blocks. nih.govresearchgate.net

Table 1: Enantioselective α-Alkylation of this compound nih.gov
AldehydeAlkylating AgentCatalystConditionsConversion (%)Yield (%)Enantiomeric Excess (ee, %)
This compound2-BromoacetophenoneDiarylprolinol Silyl EtherVisible Light (375 nm), Continuous Flow≥998687

Organocatalytic Applications

Beyond alkylation, this compound is a substrate in a range of other organocatalytic reactions, underscoring its versatility.

Michael Addition Reactions: The compound has been noted for its application in asymmetric enantioselective Michael addition reactions. For instance, the conjugate addition of this compound to nitrostyrene (B7858105), catalyzed by a chiral 2,2'-bipyrrolidine (B3281945) derivative, produced the corresponding Michael adduct in good yield and enantioselectivity. chimia.ch The sterically demanding nature of the cyclohexyl group proved beneficial, leading to favorable results where less hindered aldehydes might perform differently. chimia.ch The reaction yielded the product with 71% yield and 70% enantiomeric excess. chimia.ch

Oxidation for Pharmaceutical Synthesis: On an industrial scale, organocatalysis is employed for the synthesis of this compound itself. Eli Lilly reported the synthesis of this aldehyde on a 20 kg scale by oxidizing 2-cyclohexylethanol. qualitas1998.netulisboa.pt This process utilizes the Anelli-Montanari protocol, which employs the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalyst. qualitas1998.netepdf.pub The resulting aldehyde is a key synthon for a 5-HT2B receptor antagonist, demonstrating a crucial industrial application of organocatalysis in pharmaceutical manufacturing. qualitas1998.netulisboa.pt

Metal-Templated Enantioselective Catalysis

A newer frontier in asymmetric synthesis is metal-templated catalysis, where a metal ion serves as a structural scaffold to organize organic catalytic groups, enabling "organocatalysis through the coordination sphere of a metal complex". rsc.org

This compound has been used as a substrate in an enantioselective α-amination reaction employing this principle. rsc.org The reaction between this compound and dibenzyl azodicarboxylate was catalyzed by a chiral-at-metal iridium complex. rsc.org This approach facilitates a dual activation mechanism involving both enamine formation and hydrogen bonding within the ligand sphere of the metal template. rsc.org This specific transformation resulted in the formation of (S)-Benzyl 4-cyclohexyl-2-oxooxazolidin-3-ylcarbamate, a chiral oxazolidinone derivative, in high yield. rsc.org

Table 2: Metal-Templated Enantioselective α-Amination of this compound rsc.org
AldehydeAminating AgentCatalyst SystemProductYield (%)
This compoundDibenzyl azodicarboxylateChiral Iridium Complex(S)-Benzyl 4-cyclohexyl-2-oxooxazolidin-3-ylcarbamate77

Novel Material Development

While direct polymerization of this compound into novel materials is not widely documented, its role as a chemical intermediate suggests potential applications in materials science.

Patents have described the use of various aldehydes, including this compound, in the preparation of substituted anilines. google.com Specifically, it is listed as a potential reactant for producing 2,6-dialkyl-4-dialkylaminomethylanilines through a Mannich reaction. google.com These aniline (B41778) derivatives are noted as useful chemical intermediates, including for the production of methylene (B1212753) bisanilines, which are well-known precursors in the synthesis of polymers such as polyurethanes. google.com

Furthermore, organocatalytic methods, such as the TEMPO-mediated oxidation used to produce this compound, are also applied to create functional polymers. qualitas1998.net For example, aldehyde-functional polysiloxanes are synthesized by oxidizing the corresponding carbinols on a polymer backbone. qualitas1998.net These aldehyde groups are reactive and can bind to surfaces or undergo further cross-linking reactions, indicating a pathway where aldehydes contribute to the development of functional materials. qualitas1998.net

Biological and Biomedical Research Applications

Bioactivity Studies

Preliminary research suggests that 2-cyclohexylacetaldehyde and its derivatives may possess anti-cancer properties. smolecule.combiosynth.com Investigations have explored their potential to inhibit the growth of cancer cells and to induce programmed cell death, known as apoptosis. smolecule.combiosynth.com For instance, in vitro studies on certain cancer cell lines have shown that related compounds can trigger apoptosis. The ability of these compounds to modulate signaling pathways involved in cell proliferation and survival is an area of ongoing investigation. However, the precise mechanism of action for this compound's potential anti-cancer activity is not yet fully understood and requires more extensive research. smolecule.com

Table 1: Summary of Investigated Anti-Cancer Bioactivity

BioactivityObservationStatus
Inhibition of Cell GrowthResearch suggests the compound may inhibit the proliferation of cancer cells. smolecule.combiosynth.comPreliminary
Induction of ApoptosisStudies on derivatives and related compounds have demonstrated the ability to induce programmed cell death in cancer cell lines. Preliminary

At the molecular level, the reactivity of this compound is largely defined by its aldehyde functional group. As an aldehyde, it is electrophilic and can react with nucleophiles such as amines and thiols, which are common in biological systems. This reactivity allows it to form Schiff bases with the amine groups of proteins, a key interaction in many biochemical reactions.

Interaction studies have also focused on its sensory properties, particularly its effect on olfactory receptors. Research has identified this compound as an antagonist for the mouse ORl7 olfactory receptor. google.com The compound's amine group can form hydrogen bonds with receptors and enzymes, while the cyclohexyl moiety may participate in hydrophobic interactions, potentially enhancing its binding affinity to proteins and lipid membranes. Furthermore, investigations into its role in metabolic pathways show it can interact with phase I and II detoxification enzymes, suggesting a potential role in the detoxification of reactive carbonyl species.

Role in Drug Discovery and Development

This compound serves as a valuable building block, or synthon, in the synthesis of more complex molecules for pharmaceutical applications. smolecule.com A notable industrial example is its use by Eli Lilly in the multi-kilogram scale synthesis of a 5-HT2B receptor antagonist. qualitas1998.netulisboa.pt In this process, 2-cyclohexylethanol (B1346017) is oxidized to produce this compound, which then serves as a key precursor for a tryptamine (B22526) intermediate. qualitas1998.netulisboa.pt

The compound's utility extends to the synthesis of other potential therapeutics. It has been used in condensation reactions to create intermediates for purine-based dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK7, which are targets in cancer drug discovery. core.ac.uk Its structure also makes it a suitable component for Ugi multicomponent reactions, a method used to rapidly generate libraries of candidate bioactive compounds for drug discovery programs. sci-hub.senih.gov

Table 2: Applications of this compound as a Pharmaceutical Synthon

Target Compound/ClassSynthetic RoleReference
5-HT2B Receptor AntagonistKey precursor for a tryptamine intermediate following oxidation from 2-cyclohexylethanol. qualitas1998.netulisboa.ptEli Lilly
CDK2/CDK7 InhibitorsUsed in a condensation reaction to synthesize a crucial intermediate. core.ac.ukAcademic Research
Candidate BioactivesServes as an aldehyde component in Ugi multicomponent reactions to create diverse molecular structures. sci-hub.senih.govAcademic Research
DialdehydesReactant in Horner-Wadsworth-Emmons reactions to synthesize structurally simplified dialdehydes for reactivity studies. beilstein-journals.orgAcademic Research

A significant application of this compound in drug design is the synthesis of modified carnosine derivatives. mdpi.comresearchgate.net Carnosine is a naturally occurring dipeptide with several beneficial biological functions, but its therapeutic use is limited by its rapid degradation in human serum by the enzyme carnosinase. researchgate.netnih.gov To overcome this, researchers modify the carnosine structure to enhance its stability and resistance to enzymatic breakdown. researchgate.net

This compound is used to create N-substituted carnosine derivatives through a one-step reductive amination reaction. mdpi.com In this synthesis, this compound reacts with L-carnosine (B1668453) in methanol (B129727), with triethylamine (B128534) as a base and sodium borohydride (B1222165) as the reducing agent. mdpi.comresearchgate.net This process attaches the 2-cyclohexylethyl group to the N-terminus of carnosine. mdpi.com The goal of creating such derivatives is to produce compounds that retain the therapeutic activities of carnosine, such as quenching toxic electrophiles, while possessing a more favorable pharmacokinetic profile due to increased stability against carnosinase. mdpi.comresearchgate.net

Chemoenzymatic Pathways in Biosynthesis

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to create efficient and stereoselective synthetic routes. publish.csiro.au this compound has been explored as a substrate in such pathways, with its performance being highly dependent on the specific enzyme and reaction type.

In some organocatalytic reactions, which are often part of chemoenzymatic cascades, this compound has proven to be an effective substrate. For example, in an asymmetric aldol (B89426) reaction catalyzed by the amino acid L-histidine, β-branched aldehydes like this compound gave excellent results, with reported yields of 91% and high enantiomeric excess (92% ee). researchgate.net This demonstrates its potential as a building block in combined organocatalytic and biocatalytic processes. researchgate.net

However, the steric bulk of the cyclohexyl group can also be a limiting factor. In a study aimed at the chemoenzymatic synthesis of substituted L-pipecolic acids using the PLP-dependent enzyme Fub7, this compound was found to be completely inactive as a substrate. semanticscholar.org Researchers presumed that the increased steric hindrance from the bulky group at the β-position impeded the enzyme's ability to catalyze the necessary reaction step. semanticscholar.org These findings highlight that while this compound can be a useful component in some chemoenzymatic pathways, its structural properties can also render it incompatible with the active sites of certain enzymes.

Environmental and Sustainability Considerations in 2 Cyclohexylacetaldehyde Research

Green Chemistry Principles in Synthesis

The synthesis of aldehydes for the flavor and fragrance industry is an area of active research, with a growing focus on developing sustainable biotechnological and biocatalytic solutions. mdpi.com The twelve principles of green chemistry, established by Anastas and Warner, provide a foundational framework for designing safer, more efficient, and environmentally benign chemical processes. nih.govacs.org These principles advocate for waste prevention, maximizing atom economy, using catalytic reagents, and designing for energy efficiency, among other goals. acs.orgiwu.edu

Traditional synthesis routes for aldehydes often rely on petrochemical feedstocks and involve multiple steps with significant waste generation. unive.itresearchgate.net For instance, one established method for producing 2-cyclohexylacetaldehyde involves the condensation of butadiene with crotonaldehyde, followed by hydrogenation. chemicalbook.comsmolecule.com While effective, this pathway utilizes precursors derived from fossil fuels and can involve high-pressure hydrogenation, which is energy-intensive.

In contrast, modern synthetic strategies are being developed to align with green chemistry principles. The application of these principles to the synthesis of this compound and similar fragrance compounds aims to reduce environmental impact by focusing on several key areas:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. acs.org Research into aldehyde synthesis focuses on recyclable, low-metal-content catalysts to improve process economy and reduce waste. unive.itresearchgate.net For example, palladium-catalyzed carbonylation of aryl halides has been explored as an alternative route to aldehydes. unive.it

Enzymatic and Chemo-enzymatic Processes: Biocatalysis offers a significant advantage by enabling reactions under mild and greener conditions. nih.gov Enzymes are highly specific, which can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste, a key principle of green chemistry. acs.org Chemo-enzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, are being developed for fragrance aldehydes to boost energy efficiency and reduce waste. nih.govbohrium.com A known synthesis of this compound involves the oxidation of 2-cyclohexylethanol (B1346017), a process that can be achieved using green protocols like the Anelli−Montanari oxidation. researchgate.net

Solventless Reactions: A major source of waste in chemical synthesis is the use of solvents. Developing solvent-free, or solventless, reaction conditions is a key goal of green chemistry. sciepub.com These methods can lead to faster reaction times, reduced waste, and simpler procedures. sciepub.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate less waste. core.ac.uk

Synthesis PathwayKey Green Chemistry Principles AppliedPotential AdvantagesPotential Disadvantages
Condensation of Butadiene & Crotonaldehyde, then Hydrogenation chemicalbook.comsmolecule.comCatalysis (Hydrogenation)Utilizes established industrial processes.Relies on petrochemical feedstocks; can be energy-intensive; lower atom economy.
Oxidation of 2-Cyclohexylethanol researchgate.netCatalysis, Safer ReagentsCan be performed with greener oxidizing agents; potentially higher atom economy.Precursor may be derived from petrochemicals.
Chemo-enzymatic Cascades nih.govbohrium.comCatalysis, Use of Renewable Feedstocks (potential), Reduce Derivatives, Waste PreventionHigh selectivity; mild reaction conditions; one-pot synthesis reduces waste and energy.Enzyme stability and cost can be a challenge; technology is still developing.
Solventless Aldol (B89426) Condensation sciepub.comSafer Solvents and Auxiliaries, Waste Prevention, Energy EfficiencyEliminates solvent waste; can reduce reaction time and simplify purification.Applicability may be limited by substrate and reaction type.

Life Cycle Assessment of Production Pathways

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. elsevier.com For this compound, an LCA would quantify inputs like energy and raw materials and outputs like waste, emissions, and byproducts across the entire production chain. researchgate.net This "cradle-to-grave" or "cradle-to-gate" analysis is crucial for identifying environmental hotspots and comparing the sustainability of different production pathways.

The primary challenge in conducting an LCA for many chemical products is the availability and transparency of data. elsevier.com However, a conceptual framework can be established to compare traditional and greener production routes for this compound.

Stages of a Life Cycle Assessment for this compound:

Goal and Scope Definition: This stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., from raw material extraction to factory gate).

Life Cycle Inventory (LCI): This involves compiling and quantifying all the inputs and outputs for each stage within the system boundary. This includes raw materials, energy consumption, water usage, air and water emissions, and solid waste generation.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. These can include global warming potential, ozone depletion, acidification, eutrophication, and human toxicity.

A comparison of a conventional petrochemical-based pathway with a potential bio-based pathway highlights the value of LCA in guiding sustainable chemical production. The traditional route, starting from fossil-derived butadiene, would have its primary environmental impacts associated with fossil fuel depletion and the energy-intensive nature of hydrogenation. chemicalbook.com A greener, chemo-enzymatic route could potentially start from a renewable feedstock, thereby reducing the carbon footprint and dependence on fossil fuels. nih.gov However, an LCA would be necessary to provide a complete picture, as bio-based processes can also have environmental impacts related to land use, water consumption, and fertilizer use during feedstock cultivation. researchgate.net

LCA Stage/ParameterPetrochemical Production Pathway (e.g., Butadiene Route)Potential Green/Bio-based Pathway (e.g., Chemo-enzymatic)
Raw Material Acquisition Extraction and processing of crude oil to obtain butadiene and other precursors. chemicalbook.comCultivation and harvesting of biomass (e.g., sugars, plant oils) as renewable feedstocks. nih.gov
Manufacturing/Synthesis Multi-step chemical synthesis, potentially involving high pressure/temperature and hazardous reagents. unive.itBiocatalytic or chemo-enzymatic conversion under mild conditions. nih.govbohrium.com
Energy Consumption High energy demand for processes like distillation and high-pressure hydrogenation. nih.govPotentially lower energy demand due to milder reaction conditions.
Waste Generation Generation of inorganic salts, solvent waste, and catalyst residues. unive.itresearchgate.netAqueous waste streams, potentially biodegradable; focus on catalyst recycling. nih.gov
Key Environmental Hotspots Fossil fuel depletion, greenhouse gas emissions from energy use, chemical waste disposal.Land use, water consumption for biomass, use of fertilizers/pesticides, downstream processing.

Future Directions and Emerging Research Areas

Exploration of New Synthetic Methodologies

The synthesis of 2-cyclohexylacetaldehyde continues to be an active area of research, with chemists exploring a variety of strategies to improve efficiency, yield, and accessibility. While traditional methods like the oxidation of 2-cyclohexylethanol (B1346017) and the hydrolysis of its corresponding acetals are well-established, new approaches are emerging that offer distinct advantages. prepchem.com

Recent explorations include multi-step syntheses starting from readily available materials like vinylcyclohexane (B147605) and methylenecyclohexane. chegg.comchegg.com For instance, a sequence beginning with the anti-Markovnikov addition of HBr to vinylcyclohexane can produce a bromo-intermediate that is subsequently converted to the target aldehyde. chegg.com Another innovative route involves the use of transient directing groups, which facilitate the selective C-H functionalization of precursor molecules, representing a step-economical strategy. acs.org The development of enantioselective methods is also a major focus, employing organocatalysis to produce chiral versions of this compound, which are valuable in the synthesis of complex, stereospecific molecules. caltech.edu

Table 1: Comparison of Selected Synthetic Methodologies for this compound

Starting Material Key Reagents/Method Noteworthy Features
2-Cyclohexylethanol Anelli-Montanari protocol (Oxidation) High yield (~99%); used in industrial synthesis. researchgate.net
Cyclohexylacetaldehyde dimethyl acetal (B89532) Acid-catalyzed hydrolysis (e.g., HCl) A common method for deprotection to yield the aldehyde. prepchem.com
Vinylcyclohexane 1. HBr, H₂O₂; 2. Subsequent conversion Utilizes an anti-Markovnikov addition strategy. chegg.com
2-(2-Bromoethyl)-1,3-dioxolane Grignard reaction with 4-tert-butylcyclohexanone (B146137) A multi-step approach involving Grignard addition and hydrogenation.

Advanced Mechanistic Studies

Understanding the precise mechanisms by which this compound participates in chemical reactions is crucial for optimizing existing transformations and designing new ones. As an aldehyde, its reactivity is dominated by the electrophilic nature of the carbonyl carbon. This allows it to readily react with nucleophiles, such as amines, to form key intermediates like Schiff bases.

Advanced studies are particularly focused on its role in organocatalysis. For example, in enantioselective alkylation reactions, this compound can form an enamine intermediate with a chiral secondary amine catalyst. unibo.it The mechanism of how photosensitizers, such as [Fe(bpy)3]Br2, interact with these intermediates under visible light to promote stereoselective bond formation is an area of active investigation. unibo.it Furthermore, the reaction of this compound and its derivatives with amines to form complex heterocyclic structures, such as pyrroles via a proposed Paal–Knorr mechanism, is being studied to elucidate the reaction pathways and intermediates involved. beilstein-journals.org These mechanistic insights are vital for expanding the synthetic utility of the compound.

Applications in Novel Therapeutic Areas

The structural features of this compound make it a valuable precursor for the synthesis of molecules with potential therapeutic applications. Its cyclohexyl group and reactive aldehyde functionality allow it to be incorporated into larger, more complex structures designed to interact with biological targets.

A significant application is its use as a key synthon in the creation of a 5-HT2B receptor antagonist. researchgate.netulisboa.pt This class of compounds is of interest for treating various conditions. The synthesis involves using this compound as a building block to construct a more elaborate tryptamine (B22526) derivative. ulisboa.pt Additionally, research has shown its utility in synthesizing purine-based dual inhibitors of cyclin-dependent kinases CDK2 and CDK7, which are targets in cancer therapy. core.ac.uk In another therapeutic avenue, this compound is used in the reductive amination of carnosine to create derivatives that are being explored as potential neuroprotective agents. mdpi.comresearchgate.net These derivatives are designed to have enhanced stability against enzymatic degradation in human serum. researchgate.netresearchgate.net

Table 2: Examples of Therapeutic Derivatives from this compound

Derivative Class Therapeutic Target Potential Application
Tryptamine Derivatives 5-HT2B Receptor Various CNS conditions. researchgate.netulisboa.pt
2,6,9-Trisubstituted Purines CDK2 and CDK7 Anticancer therapies. core.ac.uk
Carnosine Derivatives N/A (Scavenging Agents) Neuroprotection. mdpi.comresearchgate.net

Development of Sustainable Production Technologies

In line with the growing emphasis on green chemistry, efforts are underway to develop more sustainable and environmentally friendly methods for producing this compound and other aldehydes. This research focuses on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Key strategies include replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether. Another major area of development is in catalysis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. For example, research into immobilized TEMPO catalysts aims to improve turnover frequency and reusability in oxidation reactions. For large-scale aldehyde production, vapor-phase condensation reactions using solid catalysts like anatase titania are being explored. google.com These processes can offer high conversion and selectivity while operating in a continuous flow, which is often more efficient and sustainable for industrial applications than traditional batch processes. google.com

Computational Design of this compound Derivatives with Tuned Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, tailored properties. For this compound, computational methods are being employed to predict the reactivity of its derivatives and to guide synthetic efforts.

Density Functional Theory (DFT) calculations, for instance, have been used to examine the local reactivity properties of carnosine derivatives synthesized from this compound. mdpi.com These calculations help in understanding how structural modifications influence the molecule's ability to act as a scavenger for reactive carbonyl species. mdpi.com For related fluorinated cyclohexyl building blocks, machine learning algorithms are being developed to provide in silico estimations of key physicochemical properties like LogP and pKa, which are critical for predicting a drug candidate's behavior in the body. researchgate.net Furthermore, retrosynthetic analysis software can be used to predict viable synthetic pathways for novel derivatives, saving time and resources in the laboratory.

Table 3: Computational Methods in this compound Research

Computational Method Application Research Goal
Density Functional Theory (DFT) Examination of local reactivity Understand and predict the scavenging activity of derivatives. mdpi.com
Machine Learning In silico estimation of LogP and pKa Predict pharmacokinetic properties of new derivatives. researchgate.net
Retrosynthetic Analysis Software Prediction of synthetic routes Enhance the design of efficient syntheses for novel compounds.

Q & A

Basic: What are the established synthesis routes for 2-Cyclohexylacetaldehyde, and how can their reproducibility be ensured in academic settings?

Answer:
The two primary synthesis routes include:

  • Route 1: Oxidation of 2-cyclohexylethanol, yielding ~99% purity.
  • Route 2: Hydrolysis of cyclohexylacetic acid methyl ester, achieving ~96% purity .

To ensure reproducibility:

  • Detailed Protocols: Document reaction conditions (temperature, catalyst, solvent) meticulously, adhering to guidelines for experimental sections in peer-reviewed journals .
  • Characterization: Provide NMR, IR, and GC-MS data for intermediates and final products. For novel compounds, include elemental analysis and purity assessments (e.g., ≥97% purity as per commercial standards) .
  • Supplementary Materials: Publish full synthetic procedures, including minor adjustments (e.g., inert atmosphere requirements), in supplementary files to avoid ambiguity .

Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify the aldehyde proton (δ ~9.5–10 ppm) and cyclohexyl group signals .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular ion peaks (m/z = 140.2 for C8_8H14_{14}O) and rule out impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic aldehyde C=O stretches (~1720 cm1^{-1}) and cyclohexyl C-H vibrations .
  • Purity Assessment: Compare melting points, boiling points, or chromatographic retention times with literature values .

Advanced: How should researchers address discrepancies in reported yields or spectroscopic data when synthesizing this compound?

Answer:

  • Cross-Validation: Replicate experiments under identical conditions and compare results with independent labs .
  • Data Triangulation: Use multiple analytical methods (e.g., NMR, X-ray crystallography for intermediates) to resolve conflicting spectral assignments .
  • Contextual Analysis: Evaluate whether differences arise from reaction parameters (e.g., solvent polarity, catalyst loading) or instrumental calibration errors .

Advanced: What strategies can optimize reaction conditions for this compound synthesis to improve scalability or sustainability?

Answer:

  • Solvent Selection: Replace hazardous solvents (e.g., dichloromethane) with green alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
  • Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized TEMPO) to improve turnover frequency and recyclability .
  • Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) affecting yield and selectivity .

Advanced: How can computational modeling enhance the design of novel derivatives or synthetic pathways for this compound?

Answer:

  • Retrosynthetic Analysis: Use tools like Pistachio or Reaxys to predict feasible routes based on bond disconnections and precursor availability .
  • Quantum Mechanics (QM): Simulate reaction mechanisms (e.g., oxidation pathways) to identify energy barriers and optimize transition states .
  • Machine Learning: Train models on existing data to predict reaction outcomes (e.g., yield, byproducts) under untested conditions .

Basic: What are the best practices for documenting experimental procedures to ensure reproducibility in peer-reviewed publications?

Answer:

  • Structured Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for separating main text methods from supplementary details .
  • Critical Metadata: Include catalyst batches, solvent suppliers, and instrument calibration dates to minimize variability .
  • Data Archiving: Deposit raw spectra, chromatograms, and computational input files in public repositories (e.g., Zenodo) .

Advanced: How can researchers validate the environmental impact or stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies: Expose the compound to heat, light, and humidity, then monitor degradation via HPLC or GC-MS .
  • Lifecycle Assessment (LCA): Quantify waste generation and energy consumption across synthesis, purification, and disposal phases .
  • Compatibility Testing: Evaluate interactions with common laboratory materials (e.g., plasticizers in containers) using FTIR or TGA .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to mitigate inhalation risks from aldehyde vapors .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management: Neutralize spills with sodium bisulfite to reduce aldehyde reactivity before disposal .

Advanced: How can contradictory data in literature about the biological activity of this compound be systematically analyzed?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers, adjusting for variables like cell lines or assay protocols .
  • Dose-Response Curves: Re-evaluate activity thresholds (e.g., IC50_{50} values) using standardized bioassays .
  • Mechanistic Studies: Probe interactions with biomolecules (e.g., proteins) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What methodologies support the development of this compound as a chiral building block in asymmetric synthesis?

Answer:

  • Chiral Resolution: Employ enzymatic resolution or chiral stationary phases in HPLC to isolate enantiomers .
  • Catalytic Asymmetric Synthesis: Design transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during aldehyde formation .
  • Dynamic Kinetic Resolution (DKR): Combine racemization and enantioselective steps to maximize yield and enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylacetaldehyde
Reactant of Route 2
2-Cyclohexylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.